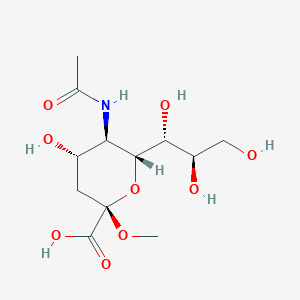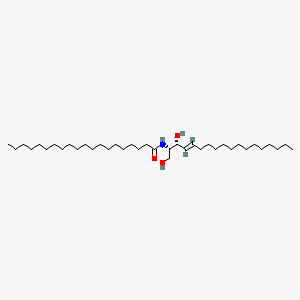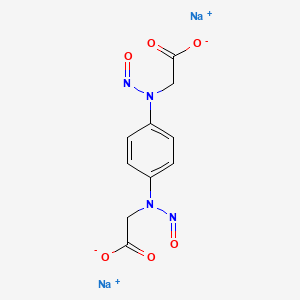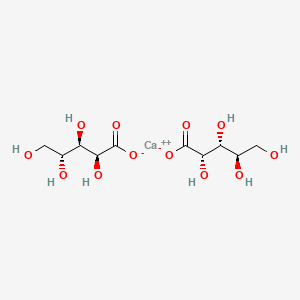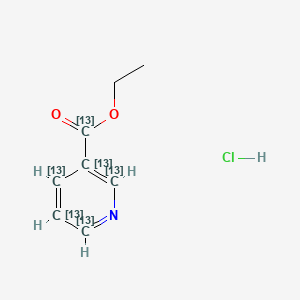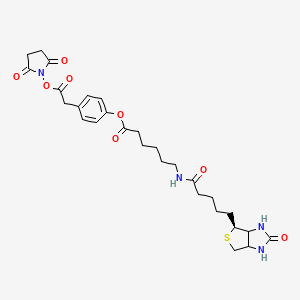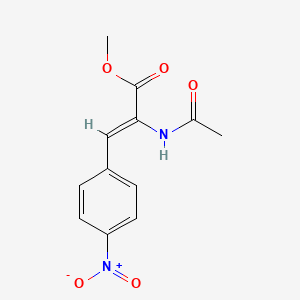
4-O-(α-D-マンノピラノシル)-D-マンノース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-(α-D-Mannopyranosyl)-D-mannose, also known as Man4, is a complex carbohydrate that has gained attention due to its potential applications in scientific research. Man4 is a branched oligosaccharide that consists of two mannose units and one α-D-mannopyranosyl unit. It is commonly found in the cell walls of plants and some bacteria. In recent years, Man4 has been synthesized and studied for its potential applications in various fields, including biochemistry, immunology, and cancer research.
科学的研究の応用
糖生物学研究
4-O-(α-D-マンノピラノシル)-D-マンノース: は、糖質(グリカンとも呼ばれる)の構造、機能、生物学を研究する糖生物学において重要な役割を果たします。この化合物は、複雑な糖質構造とその他の生物学的分子との相互作用を理解するために使用されます。 グリカン生合成および異化作用の探求、ならびにそれらが健康と疾患において果たす役割を助けます {svg_1}.
薬物送達システム
研究者は、4-O-(α-D-マンノピラノシル)-D-マンノースを薬物送達システムに使用することを検討しています。そのユニークな特性は、治療薬の有効性と特異性を向上させることができる標的化送達メカニズムの開発に役立ちます。 これは、グリカンベースの薬物複合体の設計において特に重要です {svg_2}.
代謝性疾患治療
この化合物は、代謝性疾患の治療法の考案に役立ちます。 代謝経路におけるその役割を理解することで、科学者はグリコーゲン貯蔵病などの、グリコーゲンの異常な蓄積または利用が見られる状態の治療法を開発できます {svg_3}.
細胞間相互作用研究
4-O-(α-D-マンノピラノシル)-D-マンノース: は、細胞間および細胞-マトリックス間の相互作用を研究するために不可欠です。これらの相互作用は、免疫応答や組織修復など、さまざまな生物学的プロセスに不可欠です。 この化合物は、細胞がどのように相互に通信および付着するかを調査するために使用できます。これは、新しい治療戦略を開発するために不可欠です {svg_4}.
炭水化物化学
炭水化物化学の分野では、この化合物は複雑なオリゴ糖を合成するために使用されます。 これは、炭水化物の化学的性質と反応性を理解するために重要な、さまざまな多糖構造の構築ブロックとして役立ちます {svg_5}.
プロテオミクス研究
タンパク質の広範な研究であるプロテオミクスは、多くの場合、4-O-(α-D-マンノピラノシル)-D-マンノースを使用します。 これは、糖タンパク質の同定と特性評価、およびタンパク質機能と安定性に影響を与える可能性のあるグリコシル化を含む翻訳後修飾の理解に役立ちます {svg_6}.
作用機序
Target of Action
4-O-(a-D-Mannopyranosyl)-D-mannose, also known as 4-O-ALPHA-D-MANNOPYRANOSYL-D-MANNOSE, is a synthetic glycosylated oligosaccharide . It is a polysaccharide composed of various monosaccharides
Mode of Action
It is a mannosylated derivative of the sugar, methyl 4-o-(a -d-mannopyranosyl) b -d -mannopyranoside . This sugar can be used as an intermediate in the synthesis of other sugars and carbohydrates .
Biochemical Pathways
It has been used to synthesize glycoproteins for use in immunology research , suggesting that it may play a role in the glycosylation pathways that are crucial for protein function and cellular communication.
特性
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-VQCGNKTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 4-O-(α-D-Mannopyranosyl)-D-mannose in the context of plant polysaccharides?
A1: 4-O-(α-D-Mannopyranosyl)-D-mannose is a key structural component of glucomannans, a type of polysaccharide found in the wood of coniferous trees like eastern white pine (Pinus strobus L.) []. These glucomannans, composed of mannose and glucose units, play a crucial role in the structural integrity of the plant cell wall. The presence and arrangement of 4-O-(α-D-Mannopyranosyl)-D-mannose within the glucomannan chain influence the overall properties of the polysaccharide, such as its solubility and ability to form gels.
Q2: The research mentions the isolation of a (1→6)-linked D-mannan. How does this differ from the (1→4) linkage found in 4-O-(α-D-Mannopyranosyl)-D-mannose?
A2: The difference lies in the carbon atoms involved in the glycosidic bond linking the mannose units. In 4-O-(α-D-Mannopyranosyl)-D-mannose, the linkage is (1→4), meaning the C1 carbon of the first mannose is linked to the C4 carbon of the second mannose. In a (1→6)-linked D-mannan, the C1 of one mannose is linked to the C6 of the next mannose. This difference in linkage significantly impacts the three-dimensional structure and thus the physical properties and biological roles of the resulting polysaccharide.
Q3: One study investigates a cellobiose 2-epimerase from Bacteroides fragilis. Could this enzyme act on 4-O-(α-D-Mannopyranosyl)-D-mannose? Why or why not?
A3: While the cellobiose 2-epimerase from Bacteroides fragilis shows activity on various oligosaccharides, including those containing mannose [], it's unlikely to act directly on 4-O-(α-D-Mannopyranosyl)-D-mannose. This enzyme specifically catalyzes epimerization at the C-2 position of the reducing end sugar. In 4-O-(α-D-Mannopyranosyl)-D-mannose, the reducing end mannose already has an axial hydroxyl group at the C-2 position, making it less likely to be a substrate for this specific epimerase.
Q4: How do researchers determine the structure of complex polysaccharides like those containing 4-O-(α-D-Mannopyranosyl)-D-mannose?
A4: Researchers employ a combination of techniques:
- Hydrolysis: Partial and complete acid hydrolysis breaks down the polysaccharide into smaller fragments like 4-O-(β-D-mannopyranosyl)-D-mannose [, ], which are easier to analyze.
- Methylation Analysis: Methylation followed by hydrolysis helps determine the linkage positions between sugar units. The presence of specific partially methylated sugars after hydrolysis reveals which hydroxyl groups were involved in the glycosidic bonds [, ].
- Periodate Oxidation: This method helps determine the presence and type of terminal sugar units and the overall structural arrangement within the polysaccharide [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

